2,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide
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Overview
Description
2,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine atoms and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide typically involves the reaction of 2,6-dichloropyridine with N-methyl-2-hydroxyethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 2,6-dichloro-N-(2-oxoethyl)-N-methylpyridine-3-carboxamide.
Reduction: Formation of 2,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N-(2-hydroxyethyl)benzamide
- 2,6-dichloro-N-(2-hydroxyethyl)pyridine-3-carboxamide
Uniqueness
2,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
919788-62-8 |
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Molecular Formula |
C9H10Cl2N2O2 |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
2,6-dichloro-N-(2-hydroxyethyl)-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-13(4-5-14)9(15)6-2-3-7(10)12-8(6)11/h2-3,14H,4-5H2,1H3 |
InChI Key |
BKSZUMGRMSKBCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=O)C1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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